Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-(oxolan-2-ylmethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-18-14(17)10-5-6-13(12(15)8-10)16-9-11-4-3-7-19-11/h5-6,8,11,16H,2-4,7,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREKENLMRGJBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC2CCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Amino-4-nitrobenzoic Acid Derivatives
A common starting point is the esterification of 3-amino-4-nitrobenzoic acid or its analogs to form the corresponding ethyl ester. This is generally achieved by refluxing the acid with absolute ethanol in the presence of acid catalysts or solid catalysts under water removal conditions to drive the equilibrium toward ester formation.
- Typical Conditions:
- Reactants: 3-amino-4-nitrobenzoic acid (or 4-nitrobenzoic acid for related compounds)
- Solvent: Absolute ethanol
- Catalyst: Solid acid catalysts or rare-earth oxides
- Equipment: Reaction vessel with water separator (Dean-Stark apparatus) to remove water and drive esterification
- Temperature: Reflux (~78 °C for ethanol)
- Time: 1–6 hours reflux until no stratification and water removal complete
This method avoids the generation of large amounts of acidic waste and allows solvent and catalyst recycling, offering an environmentally friendly and industrially scalable process.
Reduction of Nitro Group to Amino Group
After esterification, the nitro group at position 4 is reduced to an amino group via catalytic hydrogenation:
- Catalysts: Palladium on carbon (Pd/C)
- Conditions:
- Hydrogen atmosphere, typically 1 atm or slightly elevated pressure
- Temperature: 80–100 °C
- Time: 1–2 hours until hydrogen uptake ceases
- Process: The ester solution is filtered hot, then subjected to hydrogenation in a fixed-bed or batch hydrogenation reactor. After completion, the catalyst is filtered off and the product isolated.
Summary of Preparation Steps in Table Format
Research Findings and Optimization Notes
- Use of rare-earth oxide solid catalysts in esterification improves yield and purity while being environmentally friendly and reusable.
- Hydrogenation under mild conditions with Pd/C provides high conversion and purity (>99.5%) of amino esters, critical for downstream functionalization.
- Reductive amination or nucleophilic substitution with tetrahydro-2-furanylmethyl amine requires optimization of solvent, temperature, and reagent ratios to maximize yield and minimize byproducts.
- Microwave-assisted synthesis has been reported for related aminobenzoate derivatives, reducing reaction time significantly and improving purity.
- Purification methods such as recrystallization from ethyl acetate or chromatographic techniques ensure high purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoate derivatives, while substitution reactions can produce a variety of substituted benzoates with different functional groups .
Scientific Research Applications
Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate has shown potential in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
Target Compound
- Antitubercular Potential: As a precursor to benzimidazoles, it may contribute to mycobacterial cell wall disruption. THF’s metabolic stability could prolong activity compared to labile esters .
Analogues
- Hydroxyethyl Derivative : Hydrogen-bonding capacity may improve solubility but limit bioavailability. Used in heterocyclic syntheses (e.g., benzimidazoles) .
- Piperidinyl Derivative : Enhanced lipophilicity could optimize CNS-targeting drugs. Piperidine moieties are common in antipsychotics and antivirals .
- Pyridine Derivatives : Metal-coordinating pyridine rings are prevalent in kinase inhibitors and antimicrobials .
Biological Activity
Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate, a compound with the molecular formula C14H20N2O3, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an aromatic benzoate structure with primary and secondary amine groups, which are critical for its biological interactions. The presence of a tetrahydro-2-furanylmethyl moiety adds to its unique properties, enhancing its solubility and potential interactions with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Hydrogen Bonding: The amine groups can form hydrogen bonds with various biological macromolecules, influencing their structural conformation and function.
- Enzymatic Interaction: The compound may interact with specific enzymes, modulating their activity and impacting metabolic pathways.
These interactions suggest potential roles in various biochemical processes, including anti-inflammatory responses and analgesic effects.
Pharmacological Properties
Research indicates that this compound shows promise as:
- Anti-inflammatory Agent: Studies have suggested that derivatives of amino benzoic acids can inhibit inflammatory pathways, potentially leading to pain relief and reduced inflammation.
- Analgesic Properties: The compound may provide analgesic effects by modulating pain signaling pathways.
Case Studies
-
Anti-inflammatory Activity:
A study demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential application in treating conditions such as arthritis or other inflammatory diseases. -
Analgesic Effects:
In animal models, related compounds have shown efficacy in reducing pain responses, indicating that this compound might also be effective as an analgesic.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-amino benzoate | C10H13N2O2 | Mild analgesic properties |
| Ethyl 4-amino benzoate | C10H13N2O2 | Anti-inflammatory effects |
| Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran)]benzoate | C16H24N2O3 | Enhanced analgesic activity |
This table illustrates how this compound may offer unique advantages due to its structural features compared to other similar compounds.
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound. Key findings include:
- Synthesis Routes: The compound is synthesized through multi-step organic reactions, including esterification and reduction processes.
- Biological Evaluation: Preliminary assays indicate promising results in terms of cytotoxicity against cancer cell lines, suggesting potential anti-cancer properties.
- Toxicological Studies: Initial toxicity assessments have shown that the compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further development.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise synthesis : Start with ethyl 4-aminobenzoate derivatives (e.g., ethyl 4-aminobenzoate) as precursors. Introduce the tetrahydrofuranmethylamine moiety via nucleophilic substitution or reductive amination. Use polar solvents (ethanol, dioxane) and mild acids (glacial acetic acid) to facilitate coupling .
- Microwave-assisted synthesis : Reduce reaction time by employing microwave irradiation (e.g., 60–80°C, 30–60 minutes) with Pd/C or other catalysts to enhance yield and purity .
- Purification : Recrystallize from ethyl acetate or ethanol to isolate the product. Confirm purity via thin-layer chromatography (TLC) and spectral analysis (¹H/¹³C NMR, IR) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding networks .
- Key interactions : The molecule forms a 3D network via N–H⋯O and O–H⋯N hydrogen bonds. For example, in Ethyl 3-amino-4-[(2-hydroxyethyl)-amino]benzoate, R₂²(14) and R₂²(16) graph-set motifs stabilize the lattice .
- Geometric parameters : Report deviations from planarity (e.g., benzoate group planarity: ≤0.006 Å) and torsion angles for substituents .
Q. What spectroscopic techniques are critical for confirming the compound’s identity and functional groups?
Methodological Answer:
- ¹H/¹³C NMR : Identify amine (–NH–), aromatic protons, and ester (–COO–) signals. For example, ethyl ester protons appear as quartets (δ ~4.2–4.4 ppm) and triplets (δ ~1.2–1.4 ppm) .
- IR spectroscopy : Detect N–H stretches (~3300–3500 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with theoretical values (e.g., C₁₄H₂₁N₃O₃: ~279.34 g/mol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data between polymorphs or solvates of this compound?
Methodological Answer:
- High-resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXE or Olex2 for phase refinement and twin analysis .
- Hydrogen bonding analysis : Compare hydrogen-bond distances and angles across polymorphs. For example, O–H⋯N interactions may vary by 0.1–0.3 Å in different solvates .
- DFT calculations : Validate experimental geometries using density functional theory (e.g., B3LYP/6-31G*) to identify energetically favorable conformers .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological studies?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., tetrahydrofuranmethyl vs. cyclohexyl or cyclopentyl groups) to assess impact on bioactivity. Use reductive amination or Suzuki coupling for diversification .
- In vitro assays : Test antimicrobial/anticancer activity via MIC (minimum inhibitory concentration) or MTT assays. Compare with control compounds (e.g., Ferrostatin-1 analogs) .
- Molecular docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Correlate binding affinity (ΔG) with experimental IC₅₀ values .
Q. How can contradictory data in reaction yields or purity be systematically addressed?
Methodological Answer:
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation. For example, monitor hydrazine coupling efficiency in dioxane via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Impurity profiling : Employ LC-MS to identify side products (e.g., unreacted amine precursors or hydrolysis byproducts). Optimize solvent polarity (e.g., switch from ethanol to DMF) to suppress side reactions .
- Statistical optimization : Apply Design of Experiments (DoE) to evaluate factors (temperature, catalyst loading) using response surface methodology (RSM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
